molecular formula C18H10ClNO2 B3036117 (5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile CAS No. 338976-86-6

(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile

Cat. No.: B3036117
CAS No.: 338976-86-6
M. Wt: 307.7 g/mol
InChI Key: IVAQWRMCZKWOLS-YBEGLDIGSA-N
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Description

(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a nitrile group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile typically involves the condensation of 4-chlorobenzaldehyde with 2-oxo-4-phenylfuran-3-carbonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile is unique due to its combination of a furan ring, a nitrile group, and a chlorophenyl group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO2/c19-14-8-6-12(7-9-14)10-16-17(13-4-2-1-3-5-13)15(11-20)18(21)22-16/h1-10H/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAQWRMCZKWOLS-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=C(C(=O)O/C2=C\C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
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(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
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(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
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(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
Reactant of Route 5
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(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
Reactant of Route 6
(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile

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